molecular formula C11H15BrN2 B1371735 6-Bromo-N-cyclohexylpyridin-2-amine CAS No. 959237-36-6

6-Bromo-N-cyclohexylpyridin-2-amine

Cat. No.: B1371735
CAS No.: 959237-36-6
M. Wt: 255.15 g/mol
InChI Key: DIJHZVWZOQTRNL-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclohexylpyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol. It features a six-membered pyridine ring with a nitrogen atom at position 2 and a bromine atom at position 6. A cyclohexyl group is attached to the nitrogen atom, forming a secondary amine.

Preparation Methods

The synthesis of 6-Bromo-N-cyclohexylpyridin-2-amine typically involves the bromination of N-cyclohexylpyridin-2-amine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

6-Bromo-N-cyclohexylpyridin-2-amine can undergo various chemical reactions, including:

    Acylation Reactions: The amine group can react with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form amides.

    Quaternization Reactions: The amine group can react with alkylating agents to form quaternary ammonium salts.

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include acid chlorides, alkylating agents, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

6-Bromo-N-cyclohexylpyridin-2-amine has several scientific research applications:

    Chemical Synthesis: It can be used as a building block in the synthesis of various chemical compounds.

    Polymer Chemistry: It is used in the synthesis of regioselectively brominated cellulose esters, which have applications in creating more organic-soluble derivatives.

    Organic Chemistry: The compound is involved in the synthesis of 2-pyridone derivatives, which have extensive applications in biology, natural products, dyes, and fluorescents.

Mechanism of Action

its effects are likely related to its ability to interact with various molecular targets and pathways due to the presence of the bromine and cyclohexyl groups

Comparison with Similar Compounds

6-Bromo-N-cyclohexylpyridin-2-amine can be compared with other similar compounds, such as:

    N-cyclohexylpyridin-2-amine: Lacks the bromine atom, which may result in different reactivity and applications.

    6-Bromo-N-methylpyridin-2-amine: Contains a methyl group instead of a cyclohexyl group, which can affect its chemical properties and uses.

    6-Bromo-N-phenylpyridin-2-amine:

The uniqueness of this compound lies in its specific combination of the bromine atom and the cyclohexyl group, which can influence its reactivity and suitability for various applications.

Properties

IUPAC Name

6-bromo-N-cyclohexylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJHZVWZOQTRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671675
Record name 6-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-36-6
Record name 6-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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